Lipophilicity (logP) Comparison: 2-(Difluoromethoxy)-6-fluorobenzonitrile vs. 2-Fluoro-6-methoxybenzonitrile
The target compound exhibits a logP of 2.457, which is 0.48 to 0.75 units higher than that of the methoxy analog 2-fluoro-6-methoxybenzonitrile (logP 1.706–1.975), indicating significantly greater lipophilicity [1][2]. This difference places the target compound in a more favorable lipophilicity range for membrane permeability while avoiding the excessive lipophilicity of the trifluoromethoxy analog (logP 2.596) .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.457 |
| Comparator Or Baseline | 2-Fluoro-6-methoxybenzonitrile: logP = 1.706 (PubChem XLogP3) or 1.975 (Chembase); 2-Fluoro-6-(trifluoromethoxy)benzonitrile: logP = 2.596 |
| Quantified Difference | ΔlogP = +0.48 to +0.75 vs. methoxy analog; ΔlogP = –0.14 vs. trifluoromethoxy analog |
| Conditions | Calculated logP values from authoritative databases (PubChem XLogP3, Chembase experimental/predicted); measured at 25 °C. |
Why This Matters
Higher logP increases membrane permeability potential without crossing into the high-lipophilicity range associated with poor solubility and promiscuous binding, making the target compound a balanced intermediate for lead optimization.
- [1] Chembase. 2-(difluoromethoxy)-6-fluorobenzonitrile (EN300-93198): logP 2.457. Available at: https://www.chembase.cn (accessed 2026-04-25). View Source
- [2] PubChem. 2-Fluoro-6-methoxybenzonitrile (CID 523101): XLogP3-AA = 1.7. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-6-methoxybenzonitrile (accessed 2026-04-25). View Source
